PF-06873600 - 2185857-97-8

PF-06873600

Catalog Number: EVT-279261
CAS Number: 2185857-97-8
Molecular Formula: C20H27F2N5O4S
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-06873600 is an orally bioavailable, small molecule inhibitor of cyclin-dependent kinases (CDKs) []. Classified as a CDK2/4/6 inhibitor [], it exhibits selective binding affinity towards CDK2, CDK4, and CDK6 []. This selectivity distinguishes it from broad-spectrum CDK inhibitors that have historically faced challenges due to safety concerns []. PF-06873600 plays a crucial role in scientific research as a tool to investigate the mechanisms of cell cycle regulation and tumorigenesis, and to explore potential therapeutic strategies for various cancer types.

Synthesis Analysis

The synthesis of PF-06873600 is achieved through a multi-step process involving structure-based drug design and Free-Wilson analysis to optimize a series of CDK2/4/6 inhibitors []. While specific technical details and parameters of the synthesis process are not provided in the available literature [, , ], the research highlights the use of molecular dynamics simulations to understand and enhance the selectivity of PF-06873600 against CDK9 [].

Mechanism of Action

PF-06873600 primarily exerts its antitumor activity by selectively inhibiting CDK2, CDK4, and CDK6 []. These kinases are key regulators of the cell cycle, and their inhibition by PF-06873600 disrupts cell cycle progression, ultimately leading to cell cycle arrest and apoptosis [, ].

Research suggests that PF-06873600 effectively blocks DNA replication in hormone receptor-positive (HR+) breast cancer cells []. Unlike traditional CDK4/6 inhibitors that often induce cytostasis, PF-06873600 exhibits the potential to induce ROS-dependent necroptosis, leading to tumor cell death []. This distinct mechanism of action highlights PF-06873600's potential in overcoming resistance mechanisms often associated with conventional CDK4/6 inhibitors.

Furthermore, studies utilizing patient-derived organoids (PDOs) have demonstrated that PF-06873600 effectively inhibits E2F target gene expression, indicating its impact on downstream signaling pathways regulated by CDKs []. This finding reinforces the role of PF-06873600 in modulating key cellular processes involved in tumor cell proliferation and survival.

Applications
  • Investigating CDK2/4/6 Inhibition in Cancer: PF-06873600 serves as a valuable tool to study the effects of CDK2/4/6 inhibition in various cancer types, including breast cancer [, , ], ovarian cancer [], and gastrointestinal stromal tumors (GIST) [, ]. Researchers utilize PF-06873600 to explore its impact on tumor cell proliferation, cell cycle progression, and apoptosis in both in vitro and in vivo settings.

  • Understanding Mechanisms of Resistance: PF-06873600 has been instrumental in elucidating mechanisms of resistance to CDK4/6 inhibitors, which often emerge in patients undergoing treatment [, ]. Studies employing PF-06873600 have identified potential resistance mechanisms, including RB1 inactivation and cyclin E1 amplification [, ].

  • Identifying Therapeutic Vulnerabilities: Research involving PF-06873600 has highlighted potential therapeutic vulnerabilities in cancer cells. For instance, studies have shown that tumors with cyclin E1 amplification exhibit heightened sensitivity to PF-06873600 []. Such findings pave the way for developing targeted therapies and personalized treatment strategies.

  • Developing Novel Therapeutic Strategies: PF-06873600's unique mechanism of action, inducing ROS-dependent necroptosis in some cancer cells [], holds promise for developing innovative therapeutic approaches. Its ability to overcome resistance mechanisms associated with traditional CDK4/6 inhibitors makes it a potential candidate for combination therapies or as a treatment option for resistant tumors.

Palbociclib

    Compound Description: Palbociclib is a highly selective, first-in-class, oral inhibitor of cyclin-dependent kinases (CDKs) 4 and 6, which are key regulators of cell cycle progression. It is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer in combination with endocrine therapy. [, ]

Abemaciclib

    Compound Description: Abemaciclib is another selective CDK4/6 inhibitor approved for the treatment of HR+, HER2- advanced or metastatic breast cancer in combination with endocrine therapy. []

    Relevance: Similar to palbociclib, abemaciclib is structurally related to PF-06873600 and shares the same target, CDK4/6. PF-06873600 demonstrates broader CDK inhibition by targeting CDK2 alongside CDK4/6, potentially offering a therapeutic advantage in cases of resistance to abemaciclib. []

Fulvestrant

    Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of HR+ breast cancer. [, ]

    Relevance: While not structurally related to PF-06873600, fulvestrant is often used in combination with CDK4/6 inhibitors, including PF-06873600, for the treatment of HR+ breast cancer. The combination of these agents targets different aspects of tumor growth and progression, potentially leading to synergistic antitumor effects. [, ]

Letrozole

    Compound Description: Letrozole is an aromatase inhibitor that reduces estrogen production and is used in the treatment of HR+ breast cancer. []

    Relevance: Similar to fulvestrant, letrozole is a hormonal therapy used alongside CDK4/6 inhibitors like PF-06873600 in the treatment of HR+ breast cancer. This combination aims to target both estrogen signaling and cell cycle progression, potentially leading to enhanced efficacy. []

CYC065

    Compound Description: CYC065 is a small molecule inhibitor of CDK2 and CDK9. []

    Relevance: CYC065 shares CDK2 inhibitory activity with PF-06873600 but also targets CDK9, unlike PF-06873600 which exhibits selectivity for CDK2/4/6. [, ] This difference in target profile could lead to distinct efficacy and safety profiles.

CDK2 Inhibitor-II

    Compound Description: CDK2 inhibitor-II is a selective small-molecule inhibitor of CDK2. []

Ebvaciclib

    Compound Description: Ebvaciclib is a potent and selective small molecule inhibitor of CDK2, CDK4 and CDK6. []

    Relevance: Ebvaciclib shares the same target profile as PF-06873600, targeting CDK2/4/6, and serves as a reference compound for structural optimization and evaluation of CDK2 inhibitory activity. [] The development and exploration of compounds like PF-06873600 with similar target profiles highlight the significance of CDK2/4/6 inhibition in cancer treatment.

Properties

CAS Number

2185857-97-8

Product Name

Ebvaciclib

IUPAC Name

6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C20H27F2N5O4S

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1

InChI Key

QIEKHLDZKRQLLN-FOIQADDNSA-N

SMILES

CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O

Solubility

Soluble in DMSO

Synonyms

PF-06873600; PF 06873600; PF06873600;

Canonical SMILES

CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O

Isomeric SMILES

C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.